

Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD

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Compound of Interest

Compound Name: **Tas-114**

Cat. No.: **B15589086**

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This technical guide provides an in-depth overview of the preclinical studies of **Tas-114**, a novel, orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD). **Tas-114** is under investigation for its potential to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Tas-114 exerts its anticancer effects through a dual mechanism of action. As a potent inhibitor of dUTPase, it prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-fluorouracil (5-FU) metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to the misincorporation of these aberrant nucleotides into DNA, triggering DNA damage and subsequent cell death in cancer cells.

Simultaneously, **Tas-114** moderately and reversibly inhibits DPD, the rate-limiting enzyme in the catabolism of 5-FU. This inhibition increases the bioavailability of 5-FU, allowing for potentially lower doses of fluoropyrimidine prodrugs like capecitabine and S-1, which may reduce dose-related toxicities while maintaining therapeutic concentrations at the tumor site.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Tas-114**.

Table 1: In Vitro Enzyme Inhibition

Target	Inhibitor	IC50 / Ki	Species	Notes
DPD	Tas-114	IC50: 1046 ng/mL	Human	Estimated from a pharmacodynamic model.
DPD	Tas-114	Ki: 966 ng/mL	Human	For DPD-mediated 5-FU metabolism in liver S9 fractions.
dUTPase	Tas-114	Not explicitly quantified	Human	Described as a strong and competitive inhibitor.

Table 2: In Vitro Cytotoxicity Enhancement

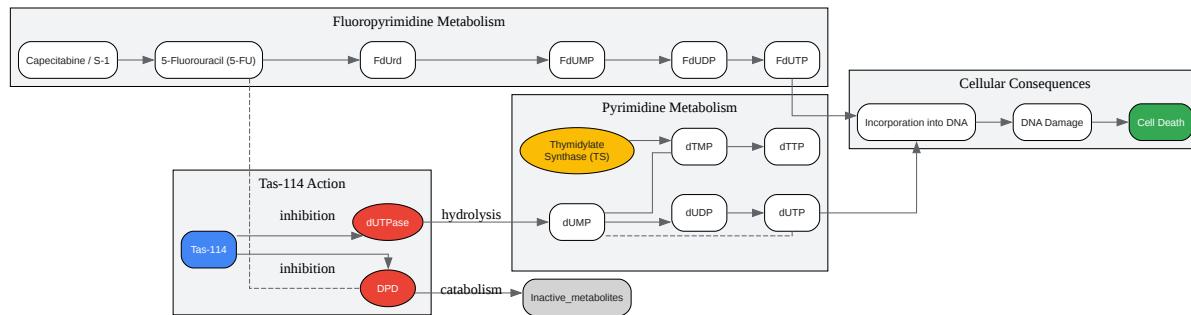
Cell Lines	Combination	Concentration of Tas-114	Duration	Effect
Various cancer cell lines	Tas-114 + 5-Fluorouracil (5-FU) or 5-Fluor-2'-deoxyuridine (FdUrd)	1-10 µM	72 hours	Dose-dependent increase in cytotoxicity.
Various human NSCLC cell lines	Tas-114 + Pemetrexed	Not specified	Not specified	Significantly increased cytotoxicity.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft Model	Treatment	Dosing	Outcome
Mice with various human tumor xenografts	Tas-114 + Capecitabine	Tas-114: 37.5-1,200 mg/kg/day (oral); Capecitabine: 539 mg/kg/day	Increased antitumor activity of 5-FU derived from capecitabine.
NCI-H2228 (human NSCLC) xenograft	Tas-114 + Pemetrexed	Not specified	Tas-114 significantly enhanced the antitumor activity of pemetrexed.
MX-1 (human breast cancer) xenograft	Tas-114 + Pemetrexed	Not specified	Strong antitumor activity observed.
Bu25 TK- (human cervical cancer) xenograft	Tas-114 + Pemetrexed	Not specified	Enhanced antitumor activity of pemetrexed.

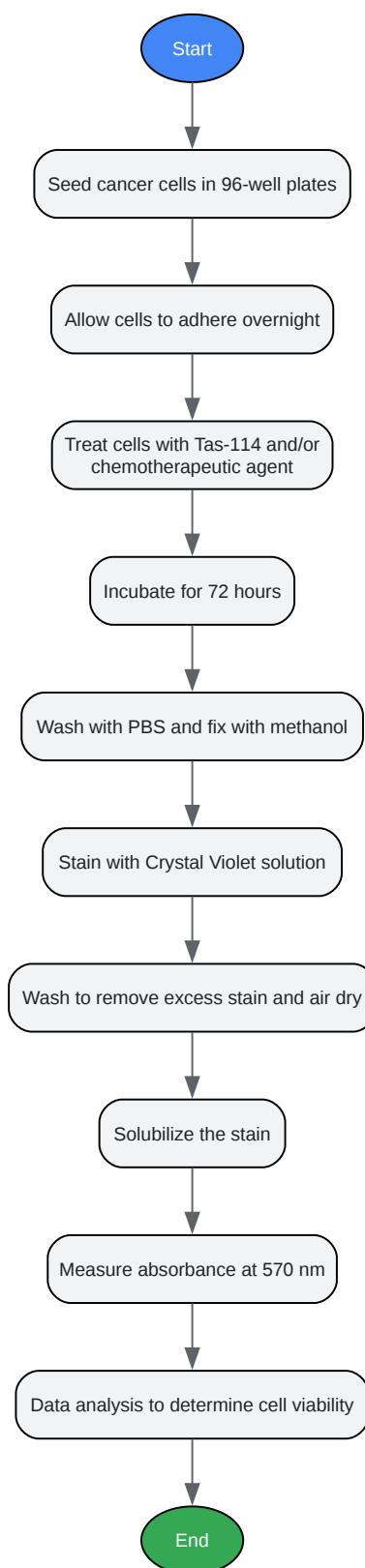
Signaling Pathways and Experimental Workflows

Signaling Pathway of Tas-114 in Combination with Fluoropyrimidines

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Caption: Mechanism of action of **Tas-114** with fluoropyrimidines.

General Experimental Workflow for In Vitro Cytotoxicity Assay

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